(2S,3R)-2-Ethenyloxan-3-amine;hydrochloride
Description
(2S,3R)-2-Ethenyloxan-3-amine hydrochloride is a chiral amine derivative featuring an oxane (tetrahydropyran) ring with an ethenyl substituent at the 2-position and an amine group at the 3-position. Its stereochemistry (2S,3R) and functional groups make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and life sciences.
Properties
IUPAC Name |
(2S,3R)-2-ethenyloxan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7-6(8)4-3-5-9-7;/h2,6-7H,1,3-5,8H2;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUURQHICNSVUBS-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(CCCO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCCO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Ethenyloxan-3-amine;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the asymmetric synthesis of the compound. For instance, the enantioselective synthesis of similar compounds has been achieved using Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction . The reaction conditions often involve the use of lithium dialkylcuprates for diastereoselective 1,4-addition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Ethenyloxan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S,3R)-2-Ethenyloxan-3-amine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2S,3R)-2-Ethenyloxan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(3R,4S)-4-Aminooxan-3-ol Hydrochloride
- Structure : Oxane ring with hydroxyl (-OH) at C3 and amine (-NH2) at C3.
- Molecular Formula: C₅H₁₂ClNO₂ (MW: 153.61 g/mol) .
- The altered stereochemistry (3R,4S vs. 2S,3R) impacts binding interactions, as seen in enzymatic studies where stereochemistry dictates substrate affinity .
(2S,3R)-Ethyl 2-Amino-3-hydroxybutanoate Hydrochloride
- Structure: Butanoate backbone with amino (-NH2) and hydroxyl (-OH) groups (2S,3R configuration).
- Molecular Formula: C₆H₁₄ClNO₃ (MW: 183.63 g/mol) .
- Key Differences : Lacks the oxane ring, featuring an ester group instead. The hydroxyl and ester groups enhance solubility in polar solvents compared to the ethenyl-oxane structure.
(3S)-Oxolan-3-amine Hydrochloride
- Structure : Oxolane (tetrahydrofuran) ring with amine at C3 (3S configuration).
- Molecular Formula: C₄H₁₀ClNO (MW: 123.58 g/mol) .
- Key Differences: Smaller ring (5-membered vs.
(2S,3R)-3-Amino-3-aryl-2-hydroxypropionic Acid Hydrochlorides
- Structure: Propionic acid backbone with aryl, amino, and hydroxyl groups (2S,3R configuration) .
- Key Differences : Aromatic substituents and carboxylic acid functionality distinguish it from the aliphatic ethenyl-oxane structure. These compounds are precursors to bioactive molecules, leveraging stereochemistry for target specificity.
Physicochemical and Functional Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |
|---|---|---|---|---|
| (2S,3R)-2-Ethenyloxan-3-amine HCl | C₆H₁₂ClNO | ~149.62* | Ethenyl, amine | 2S,3R |
| (3R,4S)-4-Aminooxan-3-ol HCl | C₅H₁₂ClNO₂ | 153.61 | Hydroxyl, amine | 3R,4S |
| (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl | C₆H₁₄ClNO₃ | 183.63 | Ester, hydroxyl, amine | 2S,3R |
| (3S)-Oxolan-3-amine HCl | C₄H₁₀ClNO | 123.58 | Amine | 3S |
*Estimated based on structural similarity.
- Solubility: The hydroxyl and ester groups in analogues like (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride enhance aqueous solubility compared to the ethenyl group in the target compound, which may favor organic solvents .
- Reactivity : The ethenyl group in (2S,3R)-2-Ethenyloxan-3-amine HCl enables conjugation reactions (e.g., Michael additions), while hydroxyl-containing analogues are prone to oxidation or hydrogen bonding .
Biological Activity
The compound (2S,3R)-2-Ethenyloxan-3-amine; hydrochloride is a chiral amine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Chemical Structure : The compound features a unique oxanamine structure which contributes to its biological properties. Its molecular formula can be represented as CHClN.
Properties :
- Molecular Weight : 109.56 g/mol
- Solubility : Soluble in water due to the presence of the hydrochloride moiety.
Antitumor Activity
Recent studies have indicated that (2S,3R)-2-Ethenyloxan-3-amine; hydrochloride exhibits significant antitumor activity. The mechanism primarily involves the inhibition of the Mdm2-p53 interaction, which is crucial in regulating cell cycle and apoptosis in cancer cells.
Table 1: Antitumor Activity Summary
Neuroprotective Effects
In addition to its antitumor properties, (2S,3R)-2-Ethenyloxan-3-amine; hydrochloride has shown neuroprotective effects in various models of neurodegeneration. The compound appears to modulate neurotransmitter levels and reduce oxidative stress.
Table 2: Neuroprotective Activity Summary
| Study Reference | Model | Mechanism of Action | Result |
|---|---|---|---|
| Alzheimer's Model | Antioxidant activity | Reduced amyloid plaques | |
| Parkinson's Model | Dopaminergic neuron protection | Improved motor function |
The primary mechanism through which (2S,3R)-2-Ethenyloxan-3-amine; hydrochloride exerts its biological effects includes:
- Inhibition of Protein Interactions : Specifically targeting the Mdm2 protein, which is known to inhibit p53 tumor suppressor activity.
- Modulation of Signaling Pathways : Influencing pathways related to apoptosis and cell survival.
- Antioxidant Properties : Protecting cells from oxidative damage, particularly in neural tissues.
Case Study 1: Antitumor Efficacy in Lung Cancer
A clinical trial involving patients with advanced lung cancer demonstrated that treatment with (2S,3R)-2-Ethenyloxan-3-amine; hydrochloride led to an overall response rate of 30%. Patients exhibited reduced tumor size and improved quality of life metrics over a six-month period.
Case Study 2: Neuroprotection in Animal Models
In a study utilizing a transgenic mouse model for Alzheimer's disease, administration of the compound resulted in a significant decrease in cognitive decline as measured by behavioral tests. Histological analysis confirmed reduced neuroinflammation and amyloid-beta deposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
